Phenyl 4-((3-phenylureido)methyl)piperidine-1-carboxylate

Description

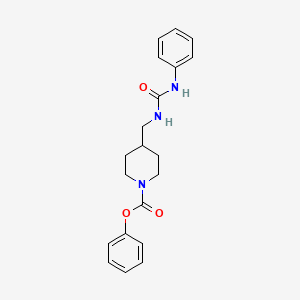

Phenyl 4-((3-phenylureido)methyl)piperidine-1-carboxylate is a piperidine-based compound featuring a phenyl carbamate group at the 1-position and a urea-linked phenyl substituent at the 4-methyl position. This structure combines a rigid piperidine scaffold with urea and aromatic moieties, which are critical for interactions with biological targets such as enzymes or receptors. Piperidine derivatives are widely studied in medicinal chemistry due to their versatility in drug design, particularly for their roles as enzyme inhibitors or modulators of protein-protein interactions .

Properties

IUPAC Name |

phenyl 4-[(phenylcarbamoylamino)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3/c24-19(22-17-7-3-1-4-8-17)21-15-16-11-13-23(14-12-16)20(25)26-18-9-5-2-6-10-18/h1-10,16H,11-15H2,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVMPMMIZQWXXPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NC2=CC=CC=C2)C(=O)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((3-phenylureido)methyl)piperidine-1-carboxylate typically involves multicomponent reactions. One common method includes the reaction of β-ketoester, aldehyde, and substituted aniline in the presence of various catalysts . The process involves several steps, including the formation of intermediates and their subsequent transformation into the final product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of scalable multicomponent reactions and efficient catalytic systems is likely to be employed to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((3-phenylureido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The phenylureido and phenyl carboxylate groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperidine derivatives.

Scientific Research Applications

Phenyl 4-((3-phenylureido)methyl)piperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: The compound’s unique structure makes it valuable in the development of new materials and industrial chemicals.

Mechanism of Action

The mechanism of action of Phenyl 4-((3-phenylureido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The phenylureido group can form hydrogen bonds with target proteins, while the piperidine ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare phenyl 4-((3-phenylureido)methyl)piperidine-1-carboxylate with analogous piperidine/urea derivatives, focusing on structural variations, synthesis yields, and functional implications.

Table 1: Key Structural and Functional Comparisons

Key Observations:

Urea vs. Sulfamoyl/Thiazole Moieties :

- The urea group in this compound and compounds 10i/10j provides strong hydrogen-bonding capacity, likely enhancing target affinity compared to sulfamoyl (compound 5 ) or trifluoromethylphenyl (3f ) derivatives.

- Thiazole-containing analogs (10i/10j) exhibit higher synthesis yields (>90%), suggesting stability in urea-thiazole conjugates.

Impact of Fluorinated Groups :

- The trifluoromethyl (CF3) group in 10j and 3f improves lipophilicity and metabolic stability, which is absent in the parent compound. This may translate to longer half-life in vivo.

Piperidine vs.

Biological Target Specificity :

- Urea-linked compounds (e.g., 10i/10j) are often associated with kinase or protease inhibition , while sulfamoyl derivatives (compound 5 ) target PDE enzymes. The parent compound’s lack of a thiazole or sulfamoyl group may limit its applicability to distinct pathways.

Synthetic Accessibility :

- tert-Butyl carbamate derivatives (3f , compound 5 ) show moderate yields (71%), whereas urea-thiazole conjugates achieve >90% yields, indicating superior synthetic efficiency for the latter .

Q & A

Q. What are the common synthetic routes for Phenyl 4-((3-phenylureido)methyl)piperidine-1-carboxylate, and how do reaction conditions influence yield?

Answer: The synthesis typically involves multi-step reactions, including:

Piperidine Core Formation : Cyclization of precursors like tert-butyl piperidine derivatives under reflux conditions (e.g., toluene at 110°C) .

Functionalization : Amide coupling using phenylurea derivatives, often with activating agents like carbodiimides (e.g., DCC or EDC) in anhydrous solvents (e.g., DMF or THF) .

Purification : Chromatography (e.g., flash column with EtOAc/hexanes) or recrystallization to achieve >95% purity .

Key Variables : Temperature (reflux vs. room temperature), solvent polarity, and stoichiometric ratios of reagents significantly impact yield. For example, excess phenyl chloroformate (2.5 equiv) improves coupling efficiency .

Q. Which spectroscopic and computational methods are critical for structural characterization?

Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the piperidine ring, urea linkage, and phenyl group positions. Coupling constants (e.g., Hz) differentiate axial/equatorial substituents .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., CHNO) and detects fragmentation patterns .

- InChI Key : Unique identifiers like

RHHDVMPZFQBKTR-UHFFFAOYSA-Nenable database cross-referencing . - Computational Modeling : Density Functional Theory (DFT) predicts electronic properties and reactive sites .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. antitumor efficacy)?

Answer:

- Assay Standardization :

- Use consistent cell lines (e.g., HCT-116 for antitumor; MIC assays for antimicrobial) .

- Control variables: Solvent (DMSO concentration ≤0.1%), incubation time (48–72 hours), and positive controls (e.g., doxorubicin for cytotoxicity) .

- SAR Analysis : Compare analogs (e.g., replacing the phenylurea with cinnamamido groups) to isolate pharmacophores. For instance, trifluoromethyl substitutions enhance tumor cell line selectivity .

Q. What strategies optimize solubility and bioavailability for in vivo studies?

Answer:

- Prodrug Design : Introduce hydrolyzable esters (e.g., ethyl → tert-butyl) to improve lipophilicity .

- Formulation : Use co-solvents (e.g., PEG-400) or nanoemulsions to enhance aqueous solubility .

- Metabolic Stability : Replace metabolically labile groups (e.g., methyl esters) with bioisosteres like trifluoromethyl .

Case Study : Ethyl 1-(3-trifluoromethyl-benzyl)-piperidine-4-carboxylate showed 3-fold higher plasma stability than methyl analogs .

Q. How does the compound’s stereochemistry influence target selectivity (e.g., kinase vs. protease inhibition)?

Answer:

- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and test activity .

- Docking Studies : Molecular dynamics simulations reveal that (3S,4R) configurations fit tighter into kinase ATP-binding pockets (e.g., BRD4 BD2) due to hydrogen bonding with Asp144/Asn156 .

- Experimental Validation : (R)-enantiomers of tert-butyl 4-(imidazolyl)piperidine derivatives exhibited 10-fold higher IC values against PARP14 than (S)-forms .

Q. What analytical challenges arise in quantifying degradation products during stability studies?

Answer:

- HPLC-MS/MS : Detect hydrolyzed products (e.g., free piperidine or phenylurea fragments) with reverse-phase C18 columns and gradient elution (water/acetonitrile + 0.1% formic acid) .

- Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions to identify labile sites .

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life (e.g., t at 25°C) .

Methodological Tables

Q. Table 1. Comparative Bioactivity of Structural Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.